An In-Depth Technical Guide to 3-(Bromomethyl)phenyl Acetate for Advanced Research
An In-Depth Technical Guide to 3-(Bromomethyl)phenyl Acetate for Advanced Research
Executive Summary: This document provides a comprehensive technical overview of 3-(Bromomethyl)phenyl acetate (CAS No. 49617-80-3), a versatile bifunctional reagent crucial for advanced organic synthesis and pharmaceutical research. Its unique structure, combining a reactive benzylic bromide with a protected phenolic hydroxyl group, makes it a valuable intermediate for introducing the 3-(hydroxymethyl)phenyl moiety into target molecules. This guide details its physicochemical properties, outlines validated synthesis and purification protocols, discusses its applications as a building block in drug discovery, and provides stringent safety and handling procedures. The information herein is curated for researchers, chemists, and drug development professionals to facilitate its effective and safe utilization in the laboratory.
Core Compound Identification and Properties
3-(Bromomethyl)phenyl acetate is a key organic intermediate. The acetate group serves as a protecting group for the phenolic hydroxyl, which can be deprotected under basic or acidic conditions post-synthesis. The bromomethyl group is a potent electrophile, making it an excellent substrate for nucleophilic substitution reactions.
1.1 Physicochemical Data
A summary of the key physical and chemical properties of 3-(Bromomethyl)phenyl acetate is presented below. This data is essential for planning reactions, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 49617-80-3 | [1] |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| Appearance | White to off-white solid or liquid | Varies by purity |
| Boiling Point | No definitive data available | [2] |
| LogP | 2.378 | [3] |
| Storage Temperature | -20°C, sealed in dry, dark conditions | [2][3] |
| SMILES | CC(=O)OC1=CC=CC(CBr)=C1 | [2] |
Synthesis and Purification Methodologies
The synthesis of 3-(Bromomethyl)phenyl acetate can be achieved via multiple routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The following protocols are based on established chemical literature and represent reliable methods for laboratory-scale preparation.
2.1 Route 1: Bromination of 3-(Hydroxymethyl)phenyl Acetate
This is a common and direct approach where the benzylic alcohol is converted to the corresponding bromide. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation.
Causality: PBr₃ is chosen for its high reactivity and specificity towards alcohols, minimizing side reactions on the aromatic ring or ester group under controlled conditions. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion.
Detailed Experimental Protocol:
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Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-(hydroxymethyl)phenyl acetate (1.0 eq).
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Dissolution: Dissolve the starting material in a suitable anhydrous solvent, such as toluene or dichloromethane (DCM).
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Cooling: Cool the reaction mixture to 0°C in an ice bath to control the exothermicity of the addition.
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Reagent Addition: Slowly add phosphorus tribromide (approx. 0.4 eq) dropwise via the dropping funnel over 30 minutes. Anhydrous conditions are critical to prevent quenching of the PBr₃.
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Reaction: Allow the mixture to warm to room temperature and stir for 1.5-3 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice or into a saturated sodium bicarbonate solution to neutralize excess PBr₃ and acidic byproducts.
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Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers sequentially with water and brine.
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Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
2.2 Purification
The crude product obtained from synthesis is often purified by flash column chromatography on silica gel.
Expert Insight: A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective. The polarity of the mobile phase should be optimized based on TLC analysis to ensure good separation from unreacted starting material and byproducts.
Synthesis Workflow Visualization
The following diagram illustrates the key steps in the synthesis of 3-(Bromomethyl)phenyl acetate via the bromination of 3-(hydroxymethyl)phenyl acetate.
